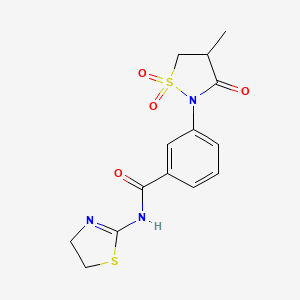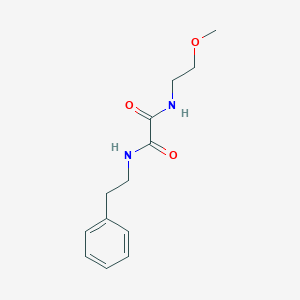![molecular formula C17H13Cl2F3N2 B5150057 6-chloro-2-methyl-N-[3-(trifluoromethyl)phenyl]-4-quinolinamine hydrochloride](/img/structure/B5150057.png)
6-chloro-2-methyl-N-[3-(trifluoromethyl)phenyl]-4-quinolinamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-2-methyl-N-[3-(trifluoromethyl)phenyl]-4-quinolinamine hydrochloride, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathway of B cells, which play a critical role in the immune system. Inhibition of BTK has been shown to be effective in the treatment of various diseases, including autoimmune disorders and B cell malignancies.
科学研究应用
6-chloro-2-methyl-N-[3-(trifluoromethyl)phenyl]-4-quinolinamine hydrochloride has been extensively studied in preclinical models and has shown promising results in the treatment of various diseases. In particular, 6-chloro-2-methyl-N-[3-(trifluoromethyl)phenyl]-4-quinolinamine hydrochloride has been shown to be effective in the treatment of B cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). It has also shown potential in the treatment of autoimmune disorders, such as rheumatoid arthritis and systemic lupus erythematosus.
作用机制
6-chloro-2-methyl-N-[3-(trifluoromethyl)phenyl]-4-quinolinamine hydrochloride inhibits BTK, which is a key enzyme involved in the signaling pathway of B cells. BTK plays a critical role in the activation and proliferation of B cells, as well as their differentiation into antibody-secreting plasma cells. Inhibition of BTK leads to a decrease in B cell activation and proliferation, as well as a decrease in antibody production.
Biochemical and Physiological Effects:
In preclinical studies, 6-chloro-2-methyl-N-[3-(trifluoromethyl)phenyl]-4-quinolinamine hydrochloride has been shown to have a favorable pharmacokinetic profile and to be well-tolerated. It has been shown to have a dose-dependent effect on B cell activation and proliferation, as well as a decrease in antibody production. 6-chloro-2-methyl-N-[3-(trifluoromethyl)phenyl]-4-quinolinamine hydrochloride has also been shown to have a synergistic effect when combined with other drugs, such as venetoclax and rituximab.
实验室实验的优点和局限性
6-chloro-2-methyl-N-[3-(trifluoromethyl)phenyl]-4-quinolinamine hydrochloride has several advantages for lab experiments, including its high potency and selectivity for BTK, its favorable pharmacokinetic profile, and its ability to be administered orally. However, there are also some limitations, including the need for specialized equipment and expertise for its synthesis, as well as the need for appropriate controls and dosing regimens in preclinical studies.
未来方向
There are several future directions for the study of 6-chloro-2-methyl-N-[3-(trifluoromethyl)phenyl]-4-quinolinamine hydrochloride. One area of focus is the development of combination therapies, which may enhance its efficacy and reduce the risk of resistance. Another area of focus is the identification of biomarkers that may predict response to treatment, which may enable personalized medicine approaches. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of 6-chloro-2-methyl-N-[3-(trifluoromethyl)phenyl]-4-quinolinamine hydrochloride in various disease settings.
合成方法
The synthesis of 6-chloro-2-methyl-N-[3-(trifluoromethyl)phenyl]-4-quinolinamine hydrochloride involves a series of chemical reactions, starting from commercially available starting materials. The key step in the synthesis is the formation of the quinoline ring, which is achieved through a cyclization reaction. The final product is obtained as a hydrochloride salt, which is a white solid.
属性
IUPAC Name |
6-chloro-2-methyl-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3N2.ClH/c1-10-7-16(14-9-12(18)5-6-15(14)22-10)23-13-4-2-3-11(8-13)17(19,20)21;/h2-9H,1H3,(H,22,23);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLKFLGOEYZHRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Cl)NC3=CC=CC(=C3)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-({[(diphenylacetyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5149983.png)
![methyl 3-({[(3-chlorophenyl)amino]carbonyl}amino)-4-methylbenzoate](/img/structure/B5149989.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5149995.png)

![9-[4-(4-ethylphenoxy)butyl]-9H-carbazole](/img/structure/B5150008.png)
![N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5150009.png)

![N-[2-(2-benzylphenoxy)ethyl]-2-fluoro-5-methylbenzenesulfonamide](/img/structure/B5150017.png)
![N-[2-(5-bromo-1-naphthyl)-1,3-benzoxazol-5-yl]-3,4,5-triethoxybenzamide](/img/structure/B5150022.png)
![2-[5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(2-naphthyl)-1,3-thiazole hydrobromide](/img/structure/B5150030.png)
![4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5150037.png)

![N-methyl-N-[2-(4-methylphenoxy)ethyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5150073.png)